Superior Potency of Naquotinib vs. Osimertinib Against L858R+T790M Mutant
In a direct in vitro comparison using Ba/F3 cells, naquotinib demonstrated significantly higher potency than osimertinib against the clinically relevant EGFR L858R+T790M resistance mutation. The IC50 value for naquotinib was 8.5 nM, compared to 25 nM for osimertinib [1]. This represents a 2.9-fold improvement in potency.
| Evidence Dimension | Cellular proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | 8.5 nM |
| Comparator Or Baseline | Osimertinib: 25 nM |
| Quantified Difference | 2.9-fold lower IC50 (more potent) |
| Conditions | Ba/F3 cells expressing EGFR L858R+T790M |
Why This Matters
This differential suggests naquotinib may achieve more effective target inhibition at lower clinical exposures in the subset of NSCLC patients with L858R+T790M-driven disease.
- [1] Hirano T, et al. Pharmacological and Structural Characterizations of Naquotinib, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non-Small Cell Lung Cancer. Mol Cancer Ther. 2018 Apr;17(4):740-750. PMID: 29467275. View Source
